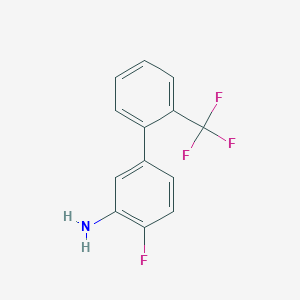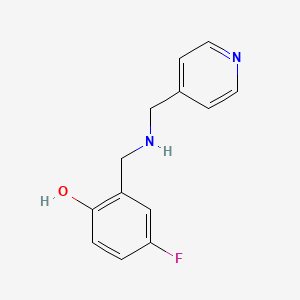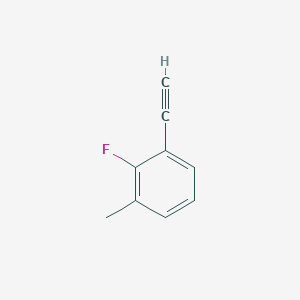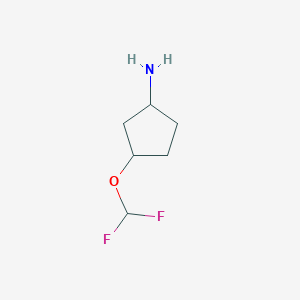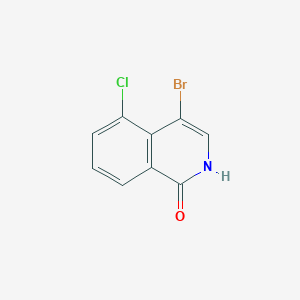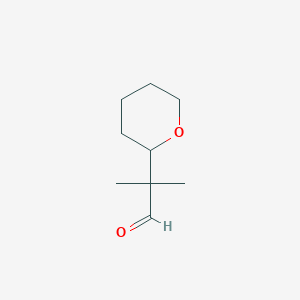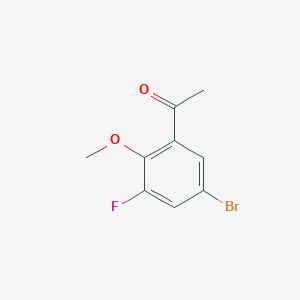
1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone
Übersicht
Beschreibung
“1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H8BrFO2 . It is used in the synthesis of various other compounds and has applications in the field of organic chemistry .
Synthesis Analysis
The compound can be synthesized through the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a). This process involves the use of carbonyl reductases, which can convert 1a to (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol ((S)-1b), a key precursor for the synthesis of Lusutrombopag . The Km and kcat of recombinant NoCR towards 1a were found to be 0.66 mmol/L and 7.5 s-1, respectively .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone” consists of a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring. The phenyl ring is further attached to an ethanone group .
Chemical Reactions Analysis
The compound is involved in enzymatic synthesis reactions, particularly in the production of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, a key building block of Lusutrombopag . The compound can also participate in reactions with acetophenone derivatives with halogen or methoxy substitution on the benzene ring .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Complex Organic Molecules
- This compound has been used in the synthesis of various organic compounds, such as aryl ethers and polymers.
- The research often focuses on developing novel synthetic methodologies.
- Unfortunately, the specific methods of application or experimental procedures were not detailed in the source.
- The outcomes of these syntheses are typically new organic compounds, though specific results or quantitative data were not provided.
-
Antimicrobial Studies
- A similar compound, 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1, 3-dione, has been synthesized and studied for its antimicrobial properties .
- The compound was synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid .
- The synthesized compound and its transition metal complexes were characterized by various methods including 1H-NMR,13C-NMR, IR, Elemental analysis, Powder XRD, TGA .
- The transition metal complexes showed moderate to excellent antimicrobial activity against all tested bacteria and fungi .
-
Synthesis of Lusutrombopag
- (S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol is a key precursor for the synthesis of Lusutrombopag .
- The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone offers an attractive method to access this important compound .
- Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .
- The outcome of this synthesis is Lusutrombopag, a medication used to treat thrombocytopenia .
-
Antiviral Activity
- Indole derivatives, which can be synthesized from similar compounds, have been found to possess various biological activities, including antiviral activity .
- Specific indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
- Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these studies are new potential antiviral agents .
-
Antimicrobial Activity
- Quinoline derivatives, which can be synthesized from similar compounds, have been found to possess various biological activities, including antimicrobial activity .
- These derivatives have shown good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these studies are new potential antimicrobial agents .
-
Synthesis of TADF Dyes in OLED Applications
- 2-Bromo-5-fluorobenzonitrile, a similar compound, is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in OLED applications .
- The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .
- Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .
- The outcome of this synthesis is TADF dyes, which are used in OLED applications .
-
Antitumor and Anti-inflammatory Applications
- 2-Bromo-5-fluorobenzonitrile is also used in the synthesis of APIs in antitumor and anti-inflammatory applications .
- The ortho positioning of bromide and nitrile groups of 2-bromo-5-fluorobenzonitrile facilitates its synthesis into quinazolines for use in antitumor and anti-inflammatory applications .
- Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these studies are new potential antitumor and anti-inflammatory agents .
Safety And Hazards
While specific safety and hazard information for “1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethanone” is not available, compounds with similar structures may pose risks. For example, 2-Bromo-5-fluoro-2-methoxyacetophenone, a similar compound, has been classified as potentially harmful if inhaled, causes skin and eye irritation, and may cause respiratory irritation . It’s always recommended to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .
Zukünftige Richtungen
The compound’s potential for practical applications is highlighted by its role in the synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, a key precursor for the synthesis of Lusutrombopag . Its high catalytic activity and stereoselectivity towards acetophenone derivatives with halogen or methoxy substitution on the benzene ring indicate that it could be a valuable biocatalyst with potential practical applications .
Eigenschaften
IUPAC Name |
1-(5-bromo-3-fluoro-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5(12)7-3-6(10)4-8(11)9(7)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJANSLQBMHDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



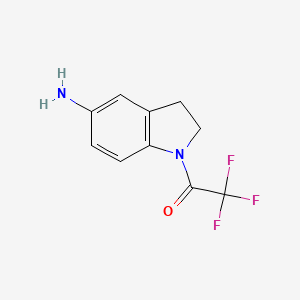
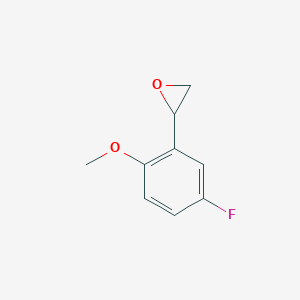
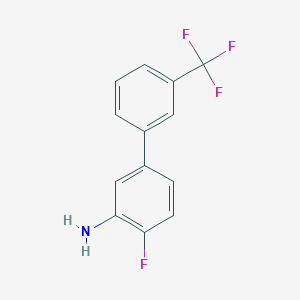
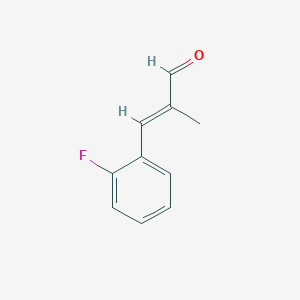
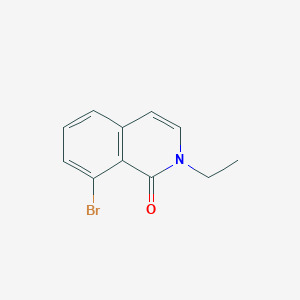

![3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1446621.png)
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride](/img/structure/B1446623.png)
